molecular formula C6H12O8 B14874121 3,4,5,6-Tetrahydroxy-2-oxohexanoic acid hydrate

3,4,5,6-Tetrahydroxy-2-oxohexanoic acid hydrate

Cat. No.: B14874121
M. Wt: 212.15 g/mol
InChI Key: AJDGHHWRQQMMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Keto-L-gulonic acid hydrate is primarily produced through a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is transformed into 2-Keto-L-gulonic acid by a co-culture system composed of Ketogulonicigenium vulgare and Bacillus megaterium .

Industrial Production Methods: The industrial production of 2-Keto-L-gulonic acid hydrate involves the use of a mixed fermentation process. This process utilizes the symbiotic relationship between Ketogulonicigenium vulgare and Bacillus species to enhance the yield and efficiency of 2-Keto-L-gulonic acid production . The fermentation is typically carried out in large bioreactors under controlled conditions to optimize the growth and metabolic activity of the microorganisms involved .

Chemical Reactions Analysis

Types of Reactions: 2-Keto-L-gulonic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and esterification. One of the primary reactions is its conversion to L-ascorbic acid (vitamin C) through an esterification and lactonization process .

Common Reagents and Conditions:

Major Products: The major product formed from the reactions involving 2-Keto-L-gulonic acid hydrate is L-ascorbic acid (vitamin C), which is widely used in the pharmaceutical, food, and cosmetic industries .

Comparison with Similar Compounds

  • 2-Keto-D-gluconic acid hemicalcium salt hydrate
  • L-xylo-2-Hexulosonic acid hydrate
  • D-sorbosonic acid hydrate

Comparison: 2-Keto-L-gulonic acid hydrate is unique due to its specific role as a direct precursor to L-ascorbic acid. While similar compounds like 2-Keto-D-gluconic acid and L-xylo-2-Hexulosonic acid also participate in carbohydrate metabolism, they do not directly lead to the synthesis of vitamin C . This uniqueness makes 2-Keto-L-gulonic acid hydrate particularly valuable in industrial and pharmaceutical applications .

Properties

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2

InChI Key

AJDGHHWRQQMMDK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O.O

Origin of Product

United States

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